3,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile is an organic compound with the molecular formula . It features a phenyl ring substituted with two chlorine atoms, a difluoromethoxy group, and a nitrile group. This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, due to its unique structural properties and reactivity.
3,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile can be sourced from chemical suppliers specializing in fine chemicals and intermediates. It is classified under organic compounds, specifically within the categories of halogenated compounds and nitriles. Its structure allows it to participate in a variety of chemical reactions, making it a valuable building block in synthetic organic chemistry .
The synthesis of 3,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile typically involves the following steps:
In industrial settings, optimized batch or continuous processes are used to enhance yield and purity, often incorporating advanced purification methods.
The molecular structure of 3,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile can be represented as follows:
The compound's unique arrangement of halogen atoms contributes to its chemical reactivity and potential biological activity.
3,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile can participate in several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 3,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise pathways depend on the specific context in which the compound is applied, particularly in pharmaceutical development where it may influence biological pathways relevant to drug action .
These properties make it suitable for use in both laboratory research and industrial applications.
3,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile has several applications across different fields:
The compound's diverse applications underscore its significance in both academic research and industrial chemistry.
The compound 3,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile (CAS: 1806352-91-9) follows systematic IUPAC naming conventions that precisely define its molecular architecture. The root "phenylacetonitrile" indicates a benzene ring attached to an acetonitrile group (–CH₂CN). Substituent positions are specified by numerical locants: chloro groups at carbons 3 and 5, and a difluoromethoxy moiety (–OCF₂H) at carbon 4. Its molecular formula is C₉H₅Cl₂F₂NO, with a molecular weight of 252.04 g/mol, and the canonical SMILES representation is N#CCc1cc(Cl)c(OC(F)F)c(Cl)c1
[1].
Table 1: Structural Analogues and Their Key Modifications
Compound Name | Substituent Pattern | Molecular Formula | CAS Number |
---|---|---|---|
3,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile | Dichloro at 3,4; difluoromethoxy at 5 | C₉H₅Cl₂F₂NO | 1807052-41-0 |
3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile | Dichloro at 3,5; difluoromethoxy at 2 | C₉H₅Cl₂F₂NO | 1806329-00-9 |
4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile | Dichloro at 4,5; difluoromethoxy at 2 | C₉H₅Cl₂F₂NO | 1803833-35-3 |
3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile | Dichloro at 3,4; trifluoromethoxy at 5 | C₉H₄Cl₂F₃NO | 1706458-58-3 |
These analogues demonstrate how halogen and alkoxy group positioning influences physicochemical properties and biological interactions. The meta-chloro symmetry in the 3,5-dichloro configuration enhances electronic effects on the benzylic carbon, facilitating nucleophilic displacements common in pharmaceutical syntheses. In contrast, the unsymmetrical 3,4-dichloro isomer exhibits distinct reactivity patterns due to steric and electronic disparities [5] [6] [8]. The difluoromethoxy group (–OCF₂H) balances lipophilicity and metabolic stability compared to trifluoromethoxy (–OCF₃) analogues, which are more resistant to oxidative degradation but exhibit higher LogP values [5] [9].
Nitrogen-containing heterocycles comprise >60% of FDA-approved small-molecule drugs due to their diverse bioactivity and structural compatibility with biological targets [4]. Within this landscape, aryl halide intermediates like 3,5-dichloro-4-(difluoromethoxy)phenylacetonitrile emerged as critical building blocks during the 2010s push toward metabolically stable therapeutics. The difluoromethoxy group was strategically adopted to replace labile alkoxy moieties in drug candidates, leveraging the electron-withdrawing properties of fluorine to enhance oxidative stability while maintaining desirable membrane permeability [4] [9].
This compound’s significance is underscored by its role in addressing historical challenges in thyroid receptor agonism. Early thyromimetics exhibited cross-reactivity between cardiac (THR-α) and hepatic (THR-β) receptors, limiting therapeutic utility. The 3,5-dichloro-4-alkoxyphenyl scaffold enabled precise steric matching with THR-β’s ligand-binding domain, reducing off-target effects. Difluoromethoxy further improved metabolic half-life over traditional methylenedioxy or methoxy groups, as evidenced by advanced candidates like MGL-3196 (Resmetirom) [2].
This acetonitrile derivative serves as a versatile synthon for constructing complex pharmacophores via three primary routes:
Table 2: Applications in Targeted Drug Synthesis
Therapeutic Area | Target Compound | Role of Acetonitrile Intermediate | Reference |
---|---|---|---|
Dyslipidemia/NASH | MGL-3196 (Resmetirom) | Provides 3,5-dichloro-4-(difluoromethoxy)phenyl core for TRβ selectivity | [2] |
Inflammation | RORγt Inhibitors | Scaffold for inverse agonists via SNAr at chloro positions | [9] |
Antibacterial Agents | β-Lactam Hybrids | Side-chain precursor after cyano reduction/hydrolysis | [4] |
A landmark application is in synthesizing MGL-3196, a THR-β agonist with 28-fold selectivity over THR-α. The acetonitrile’s benzylic carbon was converted to a tetrahydrotriazine carboxylic acid, while the para-difluoromethoxy group conferred optimal logD (2.8) for hepatic targeting. Clinical trials demonstrated LDL cholesterol reduction at 50 mg/day doses, validating the scaffold’s efficacy [2]. Patent WO2013029338A1 further exploits this intermediate for synthesizing RORγt modulators, where SNAr at C3/C5 with pyridazinones yields potent autoimmune disease candidates [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9